Oral Bioavailability Enables Non-Parenteral Dosing Routes
XR9051 demonstrates well-absorbed oral bioavailability in murine models, with modulatory activity observed following oral co-administration with cytotoxic drugs [1]. In contrast, tariquidar (XR9576) exhibits extremely poor oral bioavailability (F < 5%) due to extensive first-pass metabolism and P-gp-mediated efflux in the intestine, necessitating intravenous administration for in vivo efficacy studies [2]. This represents a critical logistical and cost differentiator for long-term or high-throughput in vivo experimental workflows.
| Evidence Dimension | Oral bioavailability / absorption |
|---|---|
| Target Compound Data | Well-absorbed after oral administration; modulatory activity observed following oral co-administration |
| Comparator Or Baseline | Tariquidar (XR9576): oral bioavailability F < 5% in rats and mice |
| Quantified Difference | XR9051 orally active; tariquidar requires parenteral administration for efficacy |
| Conditions | Murine tumor models (P388/DX Johnson, MC26 syngeneic; A2780AD, CH1/DOXr, H69/LX human xenografts) |
Why This Matters
Oral bioavailability eliminates the requirement for intravenous catheterization and surgical implantation, substantially reducing animal model complexity and operational costs for repeated-dose MDR reversal studies.
- [1] Mistry P, Plumb J, Eccles S, Watson S, Dale I, Ryder H, Box G, Charlton P, Templeton D, Bevan PB. In vivo efficacy of XR9051, a potent modulator of P-glycoprotein mediated multidrug resistance. Br J Cancer. 1999 Apr;79(11-12):1672-1678. doi:10.1038/sj.bjc.6690267. PMID: 10206276. View Source
- [2] Mistry P, Stewart AJ, Dangerfield W, Okiji S, Liddle C, Bootle D, Plumb JA, Templeton D, Charlton P. In vitro and in vivo reversal of P-glycoprotein-mediated multidrug resistance by a novel potent modulator, XR9576. Cancer Res. 2001 Jan 15;61(2):749-758. PMID: 11212278. View Source
